molecular formula C7H13BrClN B1382332 7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride CAS No. 1803570-80-0

7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride

Cat. No.: B1382332
CAS No.: 1803570-80-0
M. Wt: 226.54 g/mol
InChI Key: KOWYPTNMRPJBTD-UHFFFAOYSA-N
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Description

7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride is a chemical compound with the molecular formula C7H12BrN·HCl. It is known for its unique bicyclic structure, which includes a bromine atom and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride typically involves the bromination of 6-methyl-3-azabicyclo[4.1.0]heptane. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The hydrochloride salt is then formed by treating the brominated compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure allow it to bind to certain receptors or enzymes, modulating their activity. This interaction can affect various biological pathways, making it a valuable compound for studying biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific substitution pattern and bicyclic structure. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

7-bromo-6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN.ClH/c1-7-2-3-9-4-5(7)6(7)8;/h5-6,9H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWYPTNMRPJBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCNCC1C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
Reactant of Route 2
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
Reactant of Route 3
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
Reactant of Route 4
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
Reactant of Route 5
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
Reactant of Route 6
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride

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